molecular formula C20H21ClF2N4O2 B2611219 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide CAS No. 1049577-44-7

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide

Cat. No.: B2611219
CAS No.: 1049577-44-7
M. Wt: 422.86
InChI Key: NTLVPBIVBLRTON-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethanediamide moiety

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological receptors, particularly in the context of neurotransmitter systems.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various physiological effects, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and difluorophenyl groups. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF2N4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-18-13-15(22)3-6-17(18)23/h1-6,13H,7-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLVPBIVBLRTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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